molecular formula C11H15BrClNO2 B2434888 Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride CAS No. 37946-43-3

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride

Cat. No.: B2434888
CAS No.: 37946-43-3
M. Wt: 308.6
InChI Key: YUZADGRXDTZEGN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride is a chemical compound with the molecular formula C11H14BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the ethanimidate using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The bromo group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromo and methoxy groups on the phenyl ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chloro-4-methoxyphenyl)ethanimidate
  • Ethyl 2-(3-fluoro-4-methoxyphenyl)ethanimidate
  • Ethyl 2-(3-iodo-4-methoxyphenyl)ethanimidate

Uniqueness

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to molecular targets.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8;/h4-6,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZADGRXDTZEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=C(C=C1)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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